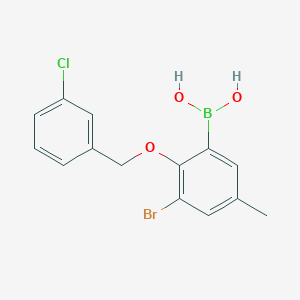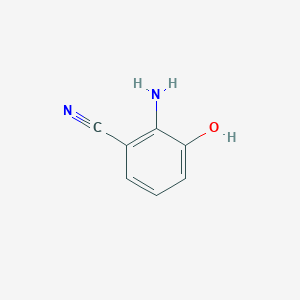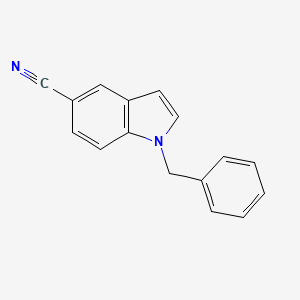
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
説明
The compound of interest, "(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid," is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids typically contain a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. They are versatile intermediates in the synthesis of various organic compounds, including olefins, styrenes, biphenyl derivatives, and are also applied in the synthesis of natural products and organic materials .
Synthesis Analysis
The synthesis of boronic acid derivatives can be achieved through several methods. One approach involves the hydroboration–thermal isomerization–oxidation sequence to obtain ω-(4-bromophenyl)alkanoic acids, which can then be transformed into boronates via cross-coupling reactions in an ionic liquid . Another method includes the halodeboronation of aryl boronic acids, where aryl bromides and chlorides are formed from the corresponding aryl boronic acid treated with halogenating agents . Additionally, the synthesis of boronic acids can be achieved by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, followed by Pd⁰-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic acids, such as 3-bromophenylboronic acid, has been studied using various experimental techniques like FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR, and computational methods including density functional theory (DFT) . These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of the compound.
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, primarily in cross-coupling reactions to form biaryl compounds. The Pd⁰-catalyzed cross-coupling of aryl boronic acids with aryl bromides is a common reaction, leading to the formation of unsymmetrical biphenyls and m-terphenyls . The coupling reaction mechanism often involves oxidative addition, transmetallation, and reductive elimination steps, with the formation of a palladium(II) intermediate with a coordinated boron anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of the boron atom imparts unique reactivity to these compounds, making them suitable for various organic transformations. The experimental and computational studies provide valuable data on the thermodynamic properties, molecular electrostatic potential surface, and other properties that are essential for the application of these compounds in synthesis .
科学的研究の応用
Synthesis and Structural Analysis
- Boronic acids, including derivatives similar to the specified compound, are crucial in the synthesis of biologically active compounds and pharmaceutical agents. They are widely used in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and as reagents in organic synthesis (Das et al., 2003).
Organic Synthesis Applications
- Boronic acids are important intermediates in organic synthesis, utilized in the Suzuki aryl-coupling reaction synthesis of olefins, styrenes, and biphenyl derivatives. They are applied in the synthesis of various natural products and organic materials (Sun Hai-xia et al., 2015).
Macrocyclic and Polymer Chemistry
- Aryl boronic acids, like the one , are used in macrocyclic chemistry for constructing complex molecular structures. They are beneficial in forming various dimeric and tetrameric structures with potential applications in polymer chemistry and material science (Fárfan et al., 1999).
Halodeboronation Studies
- Aryl boronic acids undergo halodeboronation, a process crucial for the synthesis of various organic compounds. This process demonstrates the versatility of boronic acids in organic chemistry (Szumigala et al., 2004).
Structural and Computational Studies
- Boronic acids, including derivatives like 3-bromophenylboronic acid, have been the subject of experimental and computational studies to understand their structural and electronic properties. These studies contribute to the development of materials and compounds with specific desired properties (Karabacak et al., 2014).
Optical Modulation and Sensor Applications
- Phenyl boronic acids are used in the development of materials for optical modulation and sensing applications, particularly in the recognition of saccharides. They have a significant role in developing glucose sensing materials that operate at physiological pH levels (Mu et al., 2012).
Safety And Hazards
特性
IUPAC Name |
[3-bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYZLQGDWVHPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584500 | |
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid | |
CAS RN |
870778-83-9 | |
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870778-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)










